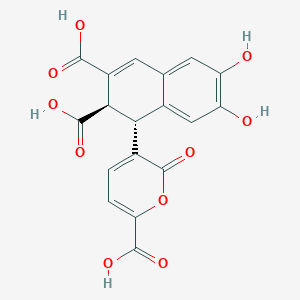
(1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid is a complex organic compound with a unique structure that includes both pyran and naphthalene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the naphthalene core, followed by the introduction of the pyran ring and the carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions and the use of continuous flow reactors can enhance efficiency and yield. Purification steps, such as crystallization and chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, (1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its interactions with biological targets suggest possible applications in the treatment of diseases such as cancer and inflammation.
Industry
In industry, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it suitable for applications in areas such as polymer science and nanotechnology.
作用機序
The mechanism of action of (1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Similar compounds to (1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid include:
- Ethyl acetoacetate
- Acetylacetone
- Diketene
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry. This combination allows for specific interactions with biological targets and unique reactivity in chemical transformations.
特性
CAS番号 |
171901-67-0 |
|---|---|
分子式 |
C18H12O10 |
分子量 |
388.3 g/mol |
IUPAC名 |
(1R,2R)-1-(6-carboxy-2-oxopyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O10/c19-10-4-6-3-9(15(21)22)14(17(25)26)13(8(6)5-11(10)20)7-1-2-12(16(23)24)28-18(7)27/h1-5,13-14,19-20H,(H,21,22)(H,23,24)(H,25,26)/t13-,14-/m0/s1 |
InChIキー |
ONWLJVMEYSBRMO-KBPBESRZSA-N |
異性体SMILES |
C1=C(C(=O)OC(=C1)C(=O)O)[C@@H]2[C@H](C(=CC3=CC(=C(C=C23)O)O)C(=O)O)C(=O)O |
正規SMILES |
C1=C(C(=O)OC(=C1)C(=O)O)C2C(C(=CC3=CC(=C(C=C23)O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


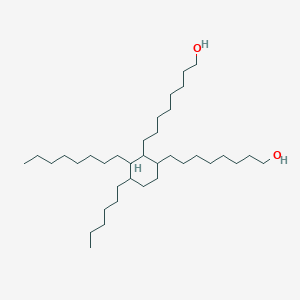
![Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester](/img/structure/B14278030.png)
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B14278032.png)
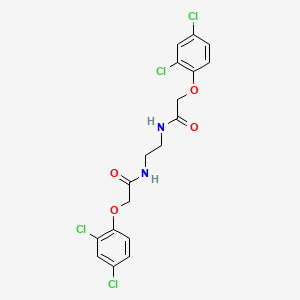
![S-[(2-Aminopyridin-3-yl)methyl] ethanethioate](/img/structure/B14278040.png)
![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)

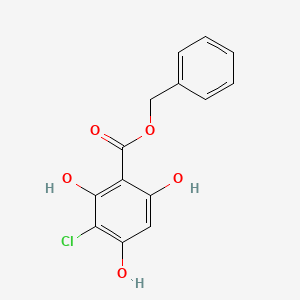
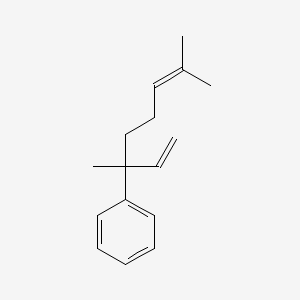
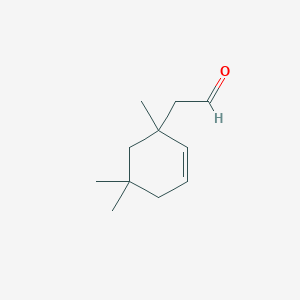
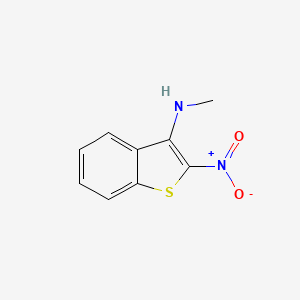


![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)
